molecular formula C3H11ClN2O B13975494 3-Hydrazinylpropan-1-ol hydrochloride

3-Hydrazinylpropan-1-ol hydrochloride

Cat. No.: B13975494
M. Wt: 126.58 g/mol
InChI Key: IQJLHZOBOFPMED-UHFFFAOYSA-N
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Description

3-Hydrazinylpropan-1-ol hydrochloride is a chemical compound with significant applications in various fields of scientific research It is a derivative of hydrazine and is characterized by the presence of a hydrazinyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinylpropan-1-ol hydrochloride typically involves the reaction of 3-chloropropan-1-ol with hydrazine hydrate in the presence of sodium hydroxide. The reaction is carried out under an inert atmosphere at elevated temperatures. The general procedure is as follows :

    Reactants: 3-chloropropan-1-ol, hydrazine hydrate, sodium hydroxide.

    Conditions: The reaction mixture is heated to 98°C under a nitrogen atmosphere.

    Procedure: Sodium hydroxide is dissolved in hydrazine hydrate, and 3-chloropropan-1-ol is added dropwise to the solution. The mixture is stirred at 98°C for one hour.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.

Scientific Research Applications

3-Hydrazinylpropan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of hydrazine-based pharmaceuticals.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydrazinylpropan-1-ol hydrochloride involves its interaction with molecular targets through its hydrazinyl group. This group can form covalent bonds with various biomolecules, leading to alterations in their structure and function. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine: A simpler compound with similar reactivity but lacks the propanol backbone.

    3-Chloropropan-1-ol: A precursor in the synthesis of 3-Hydrazinylpropan-1-ol hydrochloride.

    Hydrazine Hydrate: Another hydrazine derivative used in similar applications.

Uniqueness

This compound is unique due to its specific structure, which combines the reactivity of the hydrazinyl group with the stability and functionality of the propanol backbone. This makes it a versatile intermediate in various chemical syntheses and applications.

Properties

Molecular Formula

C3H11ClN2O

Molecular Weight

126.58 g/mol

IUPAC Name

3-hydrazinylpropan-1-ol;hydrochloride

InChI

InChI=1S/C3H10N2O.ClH/c4-5-2-1-3-6;/h5-6H,1-4H2;1H

InChI Key

IQJLHZOBOFPMED-UHFFFAOYSA-N

Canonical SMILES

C(CNN)CO.Cl

Origin of Product

United States

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